molecular formula C16H15N5OS B1300235 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide CAS No. 49656-91-9

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B1300235
CAS No.: 49656-91-9
M. Wt: 325.4 g/mol
InChI Key: WDPSOMKCCCJRCE-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that affect the protein’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to either the promotion or inhibition of cell proliferation, depending on the cellular context. Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . The compound’s sulfur atom plays a critical role in these interactions, often participating in nucleophilic substitution reactions . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s metabolism often involves its conversion to various metabolites, which can have distinct biological activities . These metabolic pathways are crucial for understanding the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This reaction yields an intermediate, which is then subjected to acetal deprotection to obtain the desired aldehyde. The aldehyde is subsequently reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the triazole ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is unique due to its specific combination of the triazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. The presence of the diphenyl groups enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-18-14(22)11-23-16-20-19-15(12-7-3-1-4-8-12)21(16)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSOMKCCCJRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352523
Record name 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49656-91-9
Record name 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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